Sodium formate
Overview
Description
Sodium formate, with the chemical formula HCOONa, is the sodium salt of formic acid. It typically appears as a white, deliquescent powder. This compound is known for its versatility and is used in various industrial applications, including as a buffering agent, a de-icing agent, and a reducing agent .
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting carbon monoxide with sodium hydroxide under pressure at approximately 130°C and 6-8 bar pressure. [ \text{CO} + \text{NaOH} \rightarrow \text{HCOONa} ]
Neutralization: Another common method involves neutralizing formic acid with sodium hydroxide. [ \text{HCOOH} + \text{NaOH} \rightarrow \text{HCOONa} + \text{H}_2\text{O} ]
Laboratory Preparation: In the laboratory, this compound can be prepared by neutralizing formic acid with sodium carbonate or by reacting chloroform with an alcoholic solution of sodium hydroxide.
Industrial Production Methods:
Carbonylation of Methanol: this compound is often produced industrially by the carbonylation of methanol, followed by the hydrolysis of the resulting methyl formate.
By-product Formation: It is also formed as a by-product in the production of pentaerythritol and in the crossed Cannizzaro reaction of formaldehyde.
Types of Reactions:
Dehydrogenation: this compound can undergo dehydrogenation to produce hydrogen gas and carbon dioxide. [ 2\text{HCOONa} \rightarrow 2\text{CO}_2 + 2\text{H}_2 ]
Formylation: It can act as a formylating agent, introducing a formyl group to other compounds. [ \text{R-H} + \text{HCOONa} \rightarrow \text{R-CHO} + \text{NaH} ]
Common Reagents and Conditions:
Oxidizing Agents: this compound can be oxidized using agents like hydrogen peroxide in the presence of a catalyst.
Strong Bases: Formylation reactions typically involve the use of strong bases and reducing agents.
Major Products:
Hydrogen Gas and Carbon Dioxide: From dehydrogenation reactions.
Formaldehyde: From formylation reactions.
Mechanism of Action
Target of Action
Sodium formate, the sodium salt of formic acid, is a versatile compound with a wide range of applications in various industries . It primarily targets the biochemical processes where it acts as a source of hydrogen and a formylating agent . In the context of microbiology, it serves as an organic carbon source for microorganisms .
Mode of Action
This compound interacts with its targets through various chemical reactions. It can undergo dehydrogenation reactions to produce hydrogen gas and carbon dioxide . These reactions are often catalyzed by metals or metal oxides, such as nickel or cobalt . This compound can also act as a formylating agent, introducing a formyl group (HCO) to other compounds .
Biochemical Pathways
This compound plays a significant role in several biochemical pathways. It can be assimilated via the reductive acetyl-CoA (Wood-Ljungdahl) pathway, which is mainly found in acetogenic and methanogenic microbes . This pathway is essential for the utilization of cheap, renewable one-carbon compounds . This compound also plays a role in the synthesis of formic acid, where it is converted by sulfuric acid to formic acid and sodium sulfate .
Pharmacokinetics
It is known that this compound is highly soluble in water , which suggests it could be readily absorbed and distributed in biological systems. It is also known to scavenge ·OH radicals and increase O2 formation , which could impact its bioavailability and pharmacokinetic properties.
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, in the context of microbiology, the introduction of this compound leads to the production of H2 and CH4 gases during the sodium hydroxide-promoted hydrothermal gasification of biomass . In the chemical industry, this compound acts as a reducing agent, leading to the production of hydrogen gas and carbon dioxide .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in water suggests that the presence and concentration of water can significantly impact its action and efficacy. Furthermore, this compound is biodegradable and breaks down naturally in the environment, minimizing its impact on ecosystems . Proper disposal practices are recommended to prevent contamination of water sources .
Biochemical Analysis
Biochemical Properties
Sodium formate can be efficiently used as an organic carbon source by microorganisms . It interacts with various enzymes and proteins in these organisms, facilitating numerous biochemical reactions. The nature of these interactions is complex and involves both the donation and acceptance of electrons, which is a fundamental aspect of many biochemical processes .
Cellular Effects
The effects of this compound on cells are diverse and profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound can affect the expression of certain genes, leading to changes in the production of proteins and other biomolecules within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . These interactions can alter the function of these molecules and, consequently, the biochemical reactions in which they participate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound exhibits stability and does not degrade rapidly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be synthesized from CO2 using renewable energy, and it plays a crucial role in the carbon cycle .
Subcellular Localization
The subcellular localization of this compound is not fully understood. Given its small size and charge, it is likely that this compound can diffuse freely across cellular compartments. Its activity or function may be influenced by its localization within the cell .
Scientific Research Applications
Sodium formate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent, a buffering agent, and a complexing agent.
Biology: It serves as a hydrogen source in various biochemical reactions.
Medicine: this compound is used in the synthesis of certain pharmaceuticals.
Industry: It is employed in leather tanning, dyeing and printing fabrics, and as a de-icing agent.
Comparison with Similar Compounds
- Sodium Acetate
- Potassium Formate
- Calcium Formate
Sodium formate’s unique properties, such as its lower toxicity and environmental impact, make it a valuable compound in various applications.
Properties
IUPAC Name |
sodium;formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBKKJFGFRGMU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HCOONa, NaHCOO, CHNaO2 | |
Record name | SODIUM FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | sodium formate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_formate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
Record name | Sodium formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2027090 | |
Record name | Sodium formate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.007 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, White deliquescent solid; [Merck Index] White powder; [MSDSonline], HYGROSCOPIC WHITE GRANULES OR CRYSTALLINE POWDER. | |
Record name | Formic acid, sodium salt (1:1) | |
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Record name | Sodium formate | |
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Record name | SODIUM FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
BOILING POINT: DECOMPOSES; DELIQUESCENT | |
Record name | SODIUM FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOLUBLE IN ALCOHOL, INSOL IN ETHER, SOLUBLE IN GLYCEROL, SOLUBILITY IN WATER: 97.2 G/100 CC @ 20 °C, SOLUBILITY IN WATER: 160 G/100 CC @ 100 °C, Solubility in water, g/100ml at 20 °C: 97 | |
Record name | SODIUM FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SODIUM FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.92 @ 20 °C, 1.9 g/cm³ | |
Record name | SODIUM FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SODIUM FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS MONOCLINIC CRYSTALS, WHITE GRANULES OR CRYSTALLINE POWDER | |
CAS No. |
141-53-7 | |
Record name | Sodium formate | |
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Record name | Formic acid, sodium salt (1:1) | |
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Record name | Sodium formate | |
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Record name | Sodium formate | |
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Record name | SODIUM FORMATE | |
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Record name | SODIUM FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SODIUM FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
253 °C | |
Record name | SODIUM FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SODIUM FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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